![molecular formula C19H20N4O3 B1460574 Dabigatran Etexilate iMpurity H CAS No. 1702936-92-2](/img/structure/B1460574.png)
Dabigatran Etexilate iMpurity H
Vue d'ensemble
Description
Dabigatran Etexilate iMpurity H is a derivative of Dabigatran . Dabigatran is sold under the brand name Pradaxa and is used to prevent strokes in those with atrial fibrillation not caused by heart valve issues, as well as deep vein thrombosis and pulmonary embolism .
Synthesis Analysis
The synthesis of Dabigatran Etexilate involves esterase-mediated hydrolysis . A study has reported a method for the analysis of Dabigatran Etexilate and estimation of its impurity profile in active pharmaceutical ingredient (API) and pharmaceutical dosage forms . Another study has reported a facile synthesis for Dabigatran Etexilate Mesylate, which substantially eliminates the formation of potential impurities .Molecular Structure Analysis
The molecular structure of Dabigatran Etexilate iMpurity H is C19H20N4O3 . A study has reported the crystal structural and spectral characterisation of dabigatran etexilate tetrahydrate . Another study has reported the identification of dabigatran etexilate major degradation pathways by elemental composition determination and study of the fragmentation patterns .Chemical Reactions Analysis
The predominant metabolic reaction of Dabigatran Etexilate is esterase-mediated hydrolysis to Dabigatran . A study has reported a LC-MS method for the analysis of Dabigatran Etexilate and estimation of its impurity profile . Another study has reported the identification of potential impurities in Dabigatran Etexilate Mesylate processes .Physical And Chemical Properties Analysis
A study has reported the development of a sensitive and validated LC-MS method for the analysis of Dabigatran Etexilate and estimation of its impurity profile in active pharmaceutical ingredient (API) and pharmaceutical dosage forms . Another study has reported the crystal structural and spectral characterisation of dabigatran etexilate tetrahydrate .Applications De Recherche Scientifique
Anticoagulant Research
Dabigatran Etexilate Impurity H: is primarily used in the development and optimization of anticoagulant therapies. It acts as a direct thrombin inhibitor, which is crucial for preventing strokes in patients with atrial fibrillation or blood clots post-surgery .
Analytical Method Development
Researchers utilize this compound to develop sensitive and validated LC-MS methods for analyzing Dabigatran and its impurities in pharmaceutical formulations. This ensures the quality and safety of the medication .
Pharmacokinetics
This impurity is used in pharmacokinetic studies to understand the metabolism and distribution of Dabigatran Etexilate in the body. It helps in determining the appropriate dosage and frequency for patient treatment .
Drug Stability Studies
Dabigatran Etexilate Impurity H: plays a role in drug stability studies. It helps in understanding how the parent drug degrades over time under various conditions, which is vital for ensuring the drug’s efficacy throughout its shelf life .
Drug Synthesis Process Improvement
The compound is involved in the synthesis process of Dabigatran Etexilate Mesylate. Researchers aim to improve the synthesis process to increase yield, reduce costs, and minimize the formation of impurities .
Mécanisme D'action
Safety and Hazards
Dabigatran Etexilate iMpurity H may be hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Dabigatran Etexilate is a novel, oral reversible direct thrombin inhibitor in the clinical development for the treatment and prevention of thromboembolic diseases . With an immediate, reliable, and predictable anticoagulant effect without the need for coagulation monitoring and the lack of long-term safety concerns, Dabigatran Etexilate may be a prospective candidate that offers additional benefit over VKAs and parenteral anticoagulants in these settings .
Propriétés
IUPAC Name |
ethyl 3-[(1-methylbenzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-26-18(24)9-11-23(17-6-4-5-10-20-17)19(25)14-7-8-16-15(12-14)21-13-22(16)2/h4-8,10,12-13H,3,9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQXDEDRNLSFNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(1-methylbenzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.